3-Amino-1-(6-methylheptan-2-yl)thiourea

描述

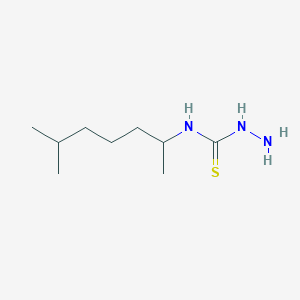

3-Amino-1-(6-methylheptan-2-yl)thiourea is a chemical compound with the molecular formula C₉H₂₁N₃S and a molecular weight of 203.35 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an amino group, a thiourea group, and a branched alkyl chain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(6-methylheptan-2-yl)thiourea typically involves the reaction of 6-methylheptan-2-amine with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity of the final product .

化学反应分析

Nucleophilic Substitution and Cycloaddition Reactions

The thiourea moiety participates in nucleophilic substitution reactions due to its sulfur atom's electron-rich nature. A key reaction involves interactions with dicyclohexylcarbodiimide (DCC):

Mechanism :

-

Nucleophilic attack : The sulfur atom attacks DCC's sp-hybridized carbon, forming a thiourea-DCC intermediate .

-

Hydrogen transfer : Leads to C–S bond cleavage, generating carbodiimide and N,N′-dicyclohexylthiourea .

-

Cycloaddition : The resulting carbodiimide undergoes [4+2] Diels–Alder cycloaddition with another DCC molecule, forming 2H-1,3,5-oxadiazine-2,4(3H)-diimine derivatives .

Conditions :

| Entry | Temperature (°C) | Residence Time | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 26 s | 36 | – |

| 4 | 80 | 6.5 min | 99 | 88 |

| 7 | 80 | 42 min | 100 | 96 |

Data adapted from continuous-flow synthesis studies .

Cyclocondensation with Acetylenic Esters

Reactions with dimethyl acetylenedicarboxylate (DMAD) produce heterocyclic derivatives:

Reaction Pathway :

-

Step 1 : DMAD reacts with the thiourea’s amino group, forming a zwitterionic intermediate.

-

Step 2 : Cyclization yields thiazolidin-5-ylidene or thiazine derivatives depending on solvent .

Conditions and Outcomes :

| Solvent | Temperature | Product Type | Yield (%) |

|---|---|---|---|

| Methanol | Room temp | Thiazolidin-5-ylidene derivatives | 90 |

| Acetic acid | Reflux | Thiazine derivatives | 67 |

Adapted from cyclocondensation studies of acyl thioureas .

Coordination Chemistry and Ligand Behavior

The compound acts as a ligand in metal complexes, leveraging its:

-

Thiocarbonyl group : Binds to metal centers (e.g., Cu²⁺, Zn²⁺) via S and N donors .

-

Alkyl chain : Enhances lipophilicity, influencing solubility and biological activity .

Key Applications :

Industrial and Synthetic Relevance

Continuous-Flow Synthesis :

-

Enables scalable production with 88–96% yields under optimized conditions .

-

Avoids traditional batch-processing limitations (e.g., side reactions) .

Key Advantages :

科学研究应用

Chemical Applications

Synthesis and Coordination Chemistry

- 3-Amino-1-(6-methylheptan-2-yl)thiourea serves as an important intermediate in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are pivotal in catalysis and materials science .

- The compound can participate in various reactions such as oxidation, reduction, and substitution, leading to the formation of several derivatives with enhanced properties.

Table 1: Common Reactions Involving Thiourea Derivatives

| Reaction Type | Common Agents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amines, thiols |

| Substitution | Halides, alkoxides | Substituted thiourea derivatives |

Biological Applications

Antibacterial Properties

- Research indicates that thiourea derivatives exhibit significant antibacterial activity against various pathogens. For example, compounds derived from this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .

Anticancer Activity

- The compound has been explored for its potential anticancer properties. Studies have demonstrated that derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For instance, IC50 values for certain derivatives ranged from 3 to 14 µM against various cancer cell lines .

Antioxidant and Anti-inflammatory Activities

- Thiourea derivatives have also been noted for their antioxidant capabilities, with some compounds exhibiting strong reducing potential against free radicals. Additionally, they have shown promise in reducing inflammation markers such as IL-6 and TNF-α .

Medical Applications

Therapeutic Potential

- The therapeutic applications of this compound extend to treating infectious diseases and cancer. Its ability to modulate biological pathways makes it a candidate for drug development aimed at various conditions including diabetes and HIV .

Case Study: Anticancer Efficacy

In a recent study, a series of thiourea derivatives were synthesized and tested for their anticancer activities against pancreatic cancer cell lines. The most potent compound exhibited an IC50 value of 5 µM, significantly inhibiting cell growth compared to control groups treated with conventional chemotherapeutics .

Industrial Applications

Dyes and Photographic Chemicals

- In industrial settings, thiourea derivatives are utilized in the production of dyes and photographic chemicals due to their chemical stability and reactivity. They are also employed in the formulation of elastomers and other materials that require specific chemical properties.

作用机制

The mechanism of action of 3-Amino-1-(6-methylheptan-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

1-(6-Methylheptan-2-yl)thiourea: Lacks the amino group, which may affect its reactivity and biological activity.

3-Amino-1-(6-methylheptan-2-yl)urea: Contains a urea group instead of a thiourea group, leading to different chemical properties and reactivity.

Uniqueness

3-Amino-1-(6-methylheptan-2-yl)thiourea is unique due to its combination of an amino group, a thiourea group, and a branched alkyl chain. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .

生物活性

3-Amino-1-(6-methylheptan-2-yl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas and their derivatives are known for a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiourea moiety, which is critical for its biological activity. The presence of the alkyl chain (6-methylheptan-2-yl) contributes to its lipophilicity, potentially enhancing membrane permeability and biological interactions.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. A study highlighted that various thiourea compounds demonstrated activity against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed Minimum Inhibitory Concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. faecalis | 40 |

| Compound B | P. aeruginosa | 50 |

| This compound | S. aureus | TBD |

Anticancer Activity

The anticancer potential of thioureas has been extensively studied. For instance, a related compound demonstrated an IC50 value of 225 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity . The mechanism involves inducing apoptosis and cell cycle arrest at the S phase, highlighting the compound's potential in cancer therapy.

Case Study: Anticancer Effects

In a controlled study, MCF-7 cells treated with a thiourea derivative showed increased lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and cytotoxic effects. This study emphasizes the need for further investigation into the specific pathways affected by this compound.

Anti-inflammatory Activity

Thioureas have also been reported to exhibit anti-inflammatory properties. A recent investigation into various thiourea derivatives indicated potent inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL . This suggests that this compound may also possess similar anti-inflammatory effects.

The biological activities of thioureas are often attributed to their ability to interact with various biological macromolecules, including enzymes and receptors. The precise mechanism of action for this compound remains to be fully elucidated but may involve:

- Enzyme Inhibition : Thioureas can inhibit enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways related to inflammation and cancer progression.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(6-methylheptan-2-yl)thiourea, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves reacting a primary amine with an isothiocyanate under controlled conditions. For this compound, the 6-methylheptan-2-yl amine precursor is reacted with thiocarbonyl diimidazole or thiophosgene to introduce the thiourea group. Key parameters include maintaining anhydrous conditions, temperature control (0–25°C), and purification via column chromatography using gradients of ethyl acetate/hexane. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-thiocarbonyl reagent) and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this thiourea derivative?

- Methodological Answer :

- FTIR : Identifies the thiourea C=S stretch (~1250–1350 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹).

- NMR : ¹H NMR resolves the 6-methylheptan-2-yl chain (δ 1.2–1.6 ppm for methyl groups) and thiourea NH protons (δ 6.5–8.0 ppm). ¹³C NMR confirms the thiocarbonyl carbon (δ ~180 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₉H₁₉N₃S) .

Q. What known biological activities are associated with this compound, and how are these assays designed?

- Methodological Answer : Thiourea derivatives exhibit antimicrobial and anticancer activities. For example:

- Anticancer assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves (1–100 µM).

- Enzyme inhibition : Fluorescence-based assays measure inhibition of α-glucosidase or urease, comparing activity with/without the compound (10–200 µM) .

Advanced Research Questions

Q. How does the substitution pattern of the 6-methylheptan-2-yl group influence enzyme inhibitory activity, and what methodologies validate target interactions?

- Methodological Answer : The branched alkyl chain enhances lipophilicity, improving membrane permeability. To validate interactions:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes (e.g., α-glucosidase). Focus on hydrogen bonding between thiourea NH and catalytic residues.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) by measuring heat changes during enzyme-compound interactions .

Q. How can computational models predict the compound’s interaction with biological targets, and what parameters are critical for accuracy?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex. Monitor root-mean-square deviation (RMSD) of the ligand.

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G**) optimizes the compound’s geometry and electrostatic potential surface to predict reactive sites .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Structural Analog Comparison : Reference structurally similar thioureas (e.g., halogenated vs. alkyl variants) to contextualize activity differences. For example, chlorinated analogs may show higher potency due to enhanced electron-withdrawing effects .

Q. What experimental strategies optimize the compound’s apoptotic effects in cancer research?

- Methodological Answer :

- Mitochondrial Membrane Potential (ΔψM) Assays : Use JC-1 dye to measure depolarization in treated vs. untreated cells.

- Western Blotting : Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 cleavage) after 24–48 hours of exposure.

- Dose Escalation : Test sub-µM to mM ranges to identify threshold concentrations for intrinsic vs. extrinsic apoptosis pathways .

属性

IUPAC Name |

1-amino-3-(6-methylheptan-2-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3S/c1-7(2)5-4-6-8(3)11-9(13)12-10/h7-8H,4-6,10H2,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEZRJFLBCHKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。